2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC13639830
Molecular Formula: C15H22BNO4
Molecular Weight: 291.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22BNO4 |
|---|---|
| Molecular Weight | 291.15 g/mol |
| IUPAC Name | 2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)17-13(18)10-19-5/h6-9H,10H2,1-5H3,(H,17,18) |
| Standard InChI Key | ONABTWRUMUAVAF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, reflecting its acetamide backbone, methoxy substituent, and boronic ester moiety . Common synonyms include:
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1036990-20-1 (CAS registry number)
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SCHEMBL3323634
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2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide .
The compound is structurally distinct from its isomer, N-(2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1256360-26-5), which features a meta-substituted boronic ester group .
Molecular Structure and Characterization
The molecule comprises three key functional groups (Fig. 1):
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Acetamide group (-NHCOCH): Provides hydrogen-bonding capability and influences solubility.
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Methoxy group (-OCH): Enhances electron density on the aromatic ring.
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Tetramethyl-1,3,2-dioxaborolane: A boronic ester protecting group that stabilizes the boron atom for use in cross-coupling reactions .
Table 1: Key Identifiers of 2-Methoxy-N-[4-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Acetamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 1036990-20-1 | |
| Molecular Formula | ||
| Molecular Weight | 291.15 g/mol | |
| InChI Key | ONABTWRUMUAVAF-UHFFFAOYSA-N | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC |
The 3D conformation remains uncharacterized due to limitations in molecular mechanics force fields (MMFF94s) for boron-containing compounds .
Physicochemical Properties
Experimental data on melting/boiling points and solubility are unavailable. Computed properties include:
Regulatory and Environmental Considerations
Related Compounds and Structural Isomers
The meta-substituted isomer (CAS 1256360-26-5) shares the same molecular formula but differs in boronic ester placement, potentially altering reactivity and applications .
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